Boc-D-Asn(Xan)-OH
CAS No.: 200192-48-9
Cat. No.: VC21538825
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 200192-48-9 |
---|---|
Molecular Formula | C22H24N2O6 |
Molecular Weight | 412.4 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
Standard InChI | InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |
Standard InChI Key | YMGDQLXBNMRJMR-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Chemical Identity and Fundamental Properties
Boc-D-Asn(Xan)-OH, formally known as N-α-Boc-N-γ-xanthyl-D-asparagine, is a modified D-asparagine with specific protecting groups. It possesses several synonyms including BOC-D-ASPARAGINE(XAN), N-BOC-NT-XANTHYL-D-ASPARAGINE, and (R)-4-(9H-xanthen-9-ylamino)-2-(tert-butoxycarbonylamino)-4-oxobutanoic acid . This compound plays a crucial role in modern peptide synthesis, particularly in solid-phase methodologies.
Physical and Chemical Characteristics
Boc-D-Asn(Xan)-OH exhibits specific physical and chemical properties that influence its behavior in synthetic applications. These properties are summarized in Table 1 below:
The compound contains multiple functional groups including a carboxylic acid, a tert-butyloxycarbonyl-protected amine, and a xanthyl-protected amide side chain, contributing to its specific reactivity profile in synthetic applications.
Structural Analysis and Protecting Group Strategy
Molecular Structure
Boc-D-Asn(Xan)-OH features a D-asparagine backbone with two orthogonal protecting groups. The alpha-amino group is protected by the Boc group (tert-butyloxycarbonyl), while the side chain amide is protected by the xanthyl group. This structural arrangement allows for selective deprotection and controlled reactivity in peptide synthesis operations.
Protection Strategy Rationale
The protection strategy employed in Boc-D-Asn(Xan)-OH serves several important functions in peptide synthesis:
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The Boc group provides temporary protection of the alpha-amino group, removable under acidic conditions.
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The xanthyl (Xan) group protects the reactive side chain amide, preventing unwanted side reactions during peptide coupling.
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This orthogonal protection scheme allows for selective deprotection strategies during multistep peptide synthesis.
This protection strategy is particularly valuable in solid-phase peptide synthesis (SPPS) methodologies, where controlled sequential deprotection and coupling reactions are essential for successful synthesis .
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
Boc-D-Asn(Xan)-OH serves as a vital building block in Boc-based solid-phase peptide synthesis (Boc-SPPS). This methodology employs a solid support to anchor the growing peptide chain, allowing for simplified purification procedures and efficient synthesis of complex peptides . In Boc-SPPS, the Boc-D-Asn(Xan)-OH component contributes a D-asparagine residue to the peptide sequence with stereospecific control.
Applications in Antibiotic Synthesis
Recent research has demonstrated the application of Boc-D-Asn(Xan)-OH in the synthesis of complex antibiotics. In particular, it has been employed in the total synthesis of daptomycin and related antimicrobial compounds . The Brimble group utilized Boc-SPPS approaches for daptomycin synthesis, in which protected D-asparagine residues played critical roles in the construction of the peptide scaffold.
Table 2: Comparative Analysis of Protection Strategies for D-Asparagine in Peptide Synthesis
Protection Strategy | Alpha-Amino Protection | Side Chain Protection | Deprotection Conditions | Applications |
---|---|---|---|---|
Boc-D-Asn(Xan)-OH | Boc (tert-butyloxycarbonyl) | Xanthyl (Xan) | Boc: TFA treatment Xan: Mild acid | Boc-SPPS, Antibiotic synthesis |
Boc-D-Asn(Trt)-OH | Boc (tert-butyloxycarbonyl) | Trityl (Trt) | Boc: TFA treatment Trt: Mild acid | Boc-SPPS, General peptide synthesis |
Fmoc-Asn(Xan)-OH* | Fmoc (9-fluorenylmethoxycarbonyl) | Xanthyl (Xan) | Fmoc: Basic conditions Xan: Mild acid | Fmoc-SPPS, Sensitive peptides |
*Related compound, included for comparison
Importance in Antibiotic Development
Contribution to Daptomycin Synthesis
The synthesis of complex antibiotics like daptomycin has benefited from the use of Boc-protected amino acids in solid-phase strategies. Researchers have employed Boc-SPPS approaches incorporating protected D-asparagine derivatives to overcome synthetic challenges in constructing these complex molecules . The presence of D-amino acids in these antibiotics is crucial for their biological activity and resistance to proteolytic degradation.
Structure-Activity Relationship Studies
Protected D-asparagine derivatives like Boc-D-Asn(Xan)-OH have facilitated structure-activity relationship studies of antibiotics. These studies are essential for developing new-generation antibiotics that can address the growing crisis of bacterial resistance . The ability to precisely incorporate D-asparagine residues at specific positions within peptide antibiotics enables the systematic exploration of structural modifications and their impact on antimicrobial activity.
Comparative Analysis with Related Compounds
Comparison with Trityl-Protected Derivative
Boc-D-Asn(Trt)-OH represents an alternative protection strategy for D-asparagine, utilizing a trityl group instead of xanthyl for side chain protection . While both compounds serve similar functions in peptide synthesis, they differ in their deprotection characteristics and specific applications. The xanthyl group in Boc-D-Asn(Xan)-OH offers certain advantages in terms of stability and selective deprotection under specific synthetic conditions.
Comparison with Fmoc Strategy
The Fmoc strategy, exemplified by Fmoc-Asn(Xan)-OH, represents an alternative approach to peptide synthesis utilizing base-labile Fmoc protection of the alpha-amino group while maintaining xanthyl protection of the side chain. The choice between Boc and Fmoc strategies depends on the specific requirements of the peptide synthesis project, including sensitivity to acids or bases, compatibility with other protecting groups, and the desired deprotection sequence.
Future Research Directions
Development of Novel Protection Strategies
Ongoing research in peptide chemistry continues to explore new protection strategies that may offer advantages over traditional approaches. While Boc-D-Asn(Xan)-OH represents a well-established tool in peptide synthesis, alternative protection schemes may emerge that offer improved selectivity, milder deprotection conditions, or enhanced compatibility with diverse synthetic methodologies.
Application in Emerging Peptide Therapeutics
The growing field of peptide therapeutics creates continued demand for efficient and reliable methods for incorporating D-amino acids like D-asparagine into peptide structures. As peptide-based drugs gain increasing importance in the pharmaceutical landscape, the synthetic methodologies employing protected building blocks like Boc-D-Asn(Xan)-OH will continue to evolve and expand in significance.
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